Cas no 1496575-42-8 (2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide)

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide
- 2-(4-formyltriazol-1-yl)acetamide
-
- MDL: MFCD21715365
- インチ: 1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11)
- InChIKey: HHAKIUVIRGCRCW-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=C(C=O)N=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 172
- トポロジー分子極性表面積: 90.9
- 疎水性パラメータ計算基準値(XlogP): -1.5
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250675-10.0g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-250675-0.1g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-250675-0.25g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-250675-0.05g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-250675-1.0g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-250675-5.0g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-250675-1g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 1g |
$743.0 | 2023-09-15 | |
1PlusChem | 1P01C2TG-1g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 1g |
$981.00 | 2024-06-20 | |
A2B Chem LLC | AW42340-10g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 10g |
$3394.00 | 2024-04-20 | |
A2B Chem LLC | AW42340-5g |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
1496575-42-8 | 95% | 5g |
$2301.00 | 2024-04-20 |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamideに関する追加情報
Comprehensive Analysis of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide (CAS No. 1496575-42-8)
In the rapidly evolving field of medicinal chemistry and drug discovery, 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide (CAS No. 1496575-42-8) has emerged as a compound of significant interest. This heterocyclic derivative, featuring a 1,2,3-triazole core with a formyl substituent, is widely studied for its potential applications in pharmaceutical research, particularly in the development of novel therapeutics. Researchers are increasingly focusing on its unique structural properties, which make it a versatile intermediate in organic synthesis and drug design.
The compound's 1,2,3-triazole moiety is known for its stability and ability to participate in click chemistry reactions, a topic that has gained substantial attention in recent years. Click chemistry, a Nobel Prize-winning concept, enables efficient and selective bond formation, making 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide a valuable building block for constructing complex molecules. Its formyl group further enhances its reactivity, allowing for diverse functionalization strategies, which are critical in the synthesis of bioactive compounds.
One of the most searched questions in the context of 1,2,3-triazole derivatives is their role in anticancer drug development. While 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide itself is not a drug, its structural features align with the pharmacophores of several investigational anticancer agents. The triazole ring is often incorporated into drug candidates due to its ability to improve pharmacokinetic properties, such as solubility and metabolic stability. This has led to a surge in studies exploring its derivatives for targeted therapies.
Another hot topic in the scientific community is the application of click chemistry in bioconjugation. The 1,2,3-triazole linkage, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly stable under physiological conditions. This property makes 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide a promising candidate for labeling biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes. Researchers are also investigating its use in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery.
From a synthetic perspective, the formyl group in 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide offers a handle for further derivatization. It can undergo reductive amination, condensation reactions, or serve as a precursor for heterocyclic scaffolds. These transformations are frequently discussed in forums and publications related to medicinal chemistry and organic synthesis, highlighting the compound's utility in designing libraries of small molecules for high-throughput screening.
Environmental and green chemistry considerations are also driving interest in this compound. The 1,2,3-triazole ring is known for its low toxicity and biodegradability, aligning with the growing demand for sustainable chemical processes. As industries seek eco-friendly alternatives, 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is being explored as a greener intermediate in the synthesis of agrochemicals and materials science applications.
In summary, 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide (CAS No. 1496575-42-8) represents a multifaceted compound with broad relevance in modern chemistry. Its applications span from drug discovery and bioconjugation to sustainable synthesis, making it a subject of ongoing research and innovation. As scientific inquiries into its properties and uses continue, this compound is poised to play a pivotal role in advancing both academic and industrial endeavors.
1496575-42-8 (2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide) 関連製品
- 720667-91-4(2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide)
- 1806836-61-2(Methyl 3-amino-2-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1333767-73-9(1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1932394-51-8((R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol)
- 2137506-99-9(1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester)
- 2310142-58-4(4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine)
- 1105213-12-4(1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide)
- 639858-32-5(Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-)
- 1340253-84-0(4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine)
- 478043-12-8(N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine)




